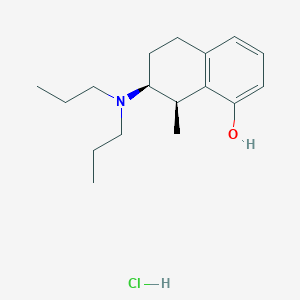
8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT, is a synthetic compound that acts as a selective agonist for the serotonin receptor subtype 1A (5-HT1A). This compound has been widely used in scientific research to investigate the physiological and biochemical effects of 5-HT1A receptor activation.
作用機序
8-OH-DPAT acts as a selective agonist for the 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor by 8-OH-DPAT leads to the activation of several intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the modulation of neurotransmitter release and neuronal activity.
生化学的および生理学的効果
The activation of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors by 8-OH-DPAT has been shown to have several biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of neuroendocrine function. 8-OH-DPAT has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
8-OH-DPAT has several advantages for use in lab experiments. It is a selective agonist for the 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor, which allows for the specific investigation of the physiological and biochemical effects of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor activation. It also has a high affinity for the receptor, which allows for the use of lower concentrations of the compound. However, there are also limitations to the use of 8-OH-DPAT in lab experiments. It has a relatively short half-life, which requires frequent dosing. It also has a narrow therapeutic window, which can lead to toxic effects at higher concentrations.
将来の方向性
There are several future directions for research on 8-OH-DPAT. One area of research is the investigation of the role of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors in the pathophysiology of psychiatric disorders, such as anxiety and depression. Another area of research is the development of new compounds that can selectively target 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors with improved pharmacological properties. Additionally, the use of 8-OH-DPAT in combination with other compounds, such as selective serotonin reuptake inhibitors, may have therapeutic benefits for the treatment of psychiatric disorders.
合成法
The synthesis of 8-OH-DPAT involves several steps, starting from the reaction of 2-nitrobenzaldehyde with nitromethane to form 2-nitro-1-phenylethanone. This compound is then reduced to 2-amino-1-phenylethanone, which is further reacted with N,N-di-n-propylamine to yield 8-OH-DPAT. The purity and yield of the final product can be improved by recrystallization and chromatography.
科学的研究の応用
8-OH-DPAT has been widely used in scientific research to investigate the physiological and biochemical effects of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor activation. This compound has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and acetylcholine. It has also been used to study the role of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors in anxiety, depression, and other psychiatric disorders.
特性
CAS番号 |
110312-35-1 |
|---|---|
製品名 |
8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin |
分子式 |
C17H28ClNO |
分子量 |
297.9 g/mol |
IUPAC名 |
(7S,8R)-7-(dipropylamino)-8-methyl-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-16(19)17(14)13(15)3;/h6-8,13,15,19H,4-5,9-12H2,1-3H3;1H/t13-,15-;/m0./s1 |
InChIキー |
VEIZGNXHIQVBNX-SLHAJLBXSA-N |
異性体SMILES |
CCCN(CCC)[C@H]1CCC2=C([C@H]1C)C(=CC=C2)O.Cl |
SMILES |
CCCN(CCC)C1CCC2=C(C1C)C(=CC=C2)O.Cl |
正規SMILES |
CCCN(CCC)C1CCC2=C(C1C)C(=CC=C2)O.Cl |
その他のCAS番号 |
110312-35-1 |
同義語 |
8-HMPAT 8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin 8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin hydrochloride, (+)-isomer 8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin, (+-)-isomer 8-hydroxy-1-methyl-DPAT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
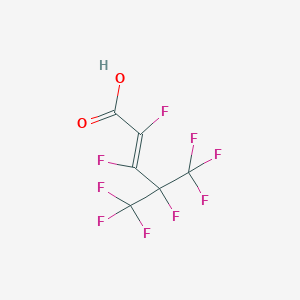
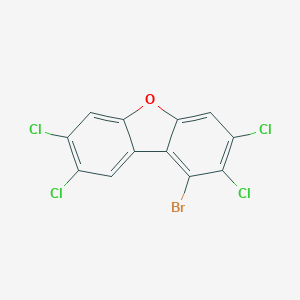
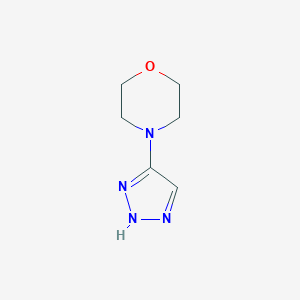
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
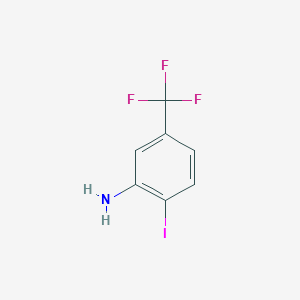
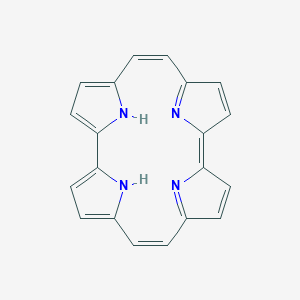
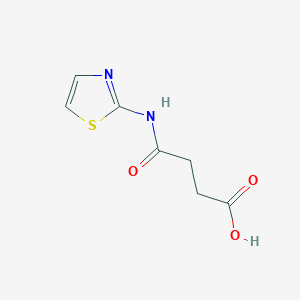
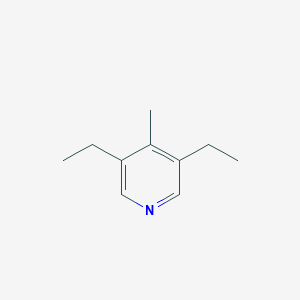

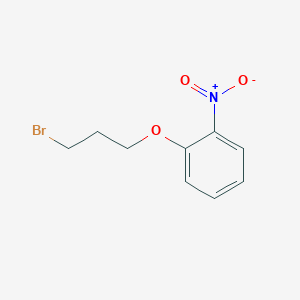

![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)
